1-(4-fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole
CAS No.:
Cat. No.: VC16372682
Molecular Formula: C10H9FN2O3S
Molecular Weight: 256.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9FN2O3S |
|---|---|
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | 1-(4-fluoro-3-methoxyphenyl)sulfonylpyrazole |
| Standard InChI | InChI=1S/C10H9FN2O3S/c1-16-10-7-8(3-4-9(10)11)17(14,15)13-6-2-5-12-13/h2-7H,1H3 |
| Standard InChI Key | PHTRJYVAEJKSCK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
1-(4-Fluoro-3-methoxybenzenesulfonyl)-1H-pyrazole features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a benzenesulfonyl group substituted at the 4-position with fluorine and the 3-position with a methoxy group. The sulfonyl group (–SO₂–) bridges the aromatic systems, conferring polarity and influencing electronic delocalization.
Table 1: Key Molecular Descriptors
| Property | Value/Description |
|---|---|
| IUPAC Name | 1-(4-Fluoro-3-methoxyphenyl)sulfonylpyrazole |
| Molecular Formula | C₁₀H₉FN₂O₃S |
| Molecular Weight | 256.26 g/mol |
| Canonical SMILES | COC1=C(C=CC(=C1)S(=O)(=O)N2C=CC=N2)F |
| InChI Key | PHTRJYVAEJKSCK-UHFFFAOYSA-N |
| PubChem CID | 6499730 |
The fluorine atom’s electronegativity and the methoxy group’s electron-donating effects create a polarized electronic environment, enhancing the compound’s reactivity in substitution and coupling reactions.
Spectroscopic and Computational Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while the methoxy group resonates as a singlet near δ 3.8 ppm. The aromatic protons of the fluorinated benzene ring show splitting patterns consistent with fluorine coupling (e.g., δ 7.2–7.8 ppm).
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¹³C NMR: The sulfonyl group’s sulfur-bound carbon appears at δ 125–135 ppm, while the fluorine-substituted carbon resonates upfield due to electron withdrawal.
Mass Spectrometry (MS):
The molecular ion peak at m/z 256.26 confirms the molecular weight, with fragmentation patterns indicating cleavage of the sulfonyl bridge and loss of the methoxy group (–OCH₃).
Computational Studies:
Density functional theory (DFT) calculations predict a planar geometry for the pyrazole ring, with the sulfonyl group adopting a conformation perpendicular to the benzene ring to minimize steric hindrance.
Synthetic Pathways and Optimization
Primary Synthesis Route
The compound is synthesized via a two-step protocol:
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Sulfonylation of Pyrazole:
Pyrazole reacts with 4-fluoro-3-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 25–40°C.Here, Ar = 4-fluoro-3-methoxyphenyl.
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Purification:
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Table 2: Standard Reaction Conditions
| Parameter | Specification |
|---|---|
| Reagents | Pyrazole, 4-fluoro-3-methoxybenzenesulfonyl chloride, triethylamine |
| Solvent | Dichloromethane or THF |
| Temperature | 25–40°C |
| Reaction Time | 4–6 hours |
| Yield | 65–75% |
Alternative Methods and Modifications
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Microwave-Assisted Synthesis: Reduces reaction time to 30–60 minutes with comparable yields.
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Solid-Phase Synthesis: Enables high-throughput production using polymer-supported sulfonyl chlorides .
Reactivity and Functionalization
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the 4-position due to electron-rich nitrogen atoms directing incoming electrophiles. For example:
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Nitration: Yields 4-nitro derivatives using HNO₃/H₂SO₄.
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Halogenation: Bromine or iodine in acetic acid generates 4-halo analogs.
Nucleophilic Aromatic Substitution
The fluorine atom on the benzene ring participates in nucleophilic displacement with amines or alkoxides under basic conditions:
Cross-Coupling Reactions
Applications in Scientific Research
Medicinal Chemistry
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Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, making the compound a candidate for kinase inhibitors.
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Antimicrobial Agents: Fluorine enhances membrane permeability, potentiating activity against Gram-positive bacteria.
Materials Science
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Polymer Additives: Improves thermal stability in sulfonated polyether ether ketone (SPEEK) membranes.
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Luminescent Materials: Pyrazole derivatives exhibit blue fluorescence, useful in OLED design .
Physical and Chemical Properties
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 142–145°C |
| Solubility | DMSO > DCM > Ethanol > Water |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| Stability | Stable under inert atmosphere; hydrolyzes in strong acids/bases |
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